molecular formula C9H9F4NO B12283225 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL

Cat. No.: B12283225
M. Wt: 223.17 g/mol
InChI Key: UJJZTXPJTZTQQM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is a fluorinated amino alcohol derivative with the molecular formula C₉H₉F₄NO and a molecular weight of 223.17 g/mol . Its structure features a β-amino alcohol backbone attached to a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position (meta to the fluorine). This compound exists as an enantiomer, with the (S)-isomer (CAS: 1213918-01-4) and its hydrochloride salt (CAS: 1394822-95-7) being of particular interest in medicinal chemistry for applications such as drug intermediates or bioactive molecules .

Key identifiers include:

  • CAS Number: 1270478-70-0 (racemic form)
  • MDL Number: MFCD18702850
  • Storage: No specific storage conditions are provided, but fluorinated aromatic compounds generally require protection from moisture and light.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2

InChI Key

UJJZTXPJTZTQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Substrate Synthesis

The α-keto precursor, 2-oxo-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl acetate, is synthesized via Friedel-Crafts acylation of 4-fluoro-3-(trifluoromethyl)benzene with chloroacetyl chloride, followed by oxidation.

Catalytic Asymmetric Reduction

Using a Ru-(S)-BINAP catalyst system, the ketone undergoes asymmetric hydrogenation to yield the (S)-enantiomer with >98% ee. Key parameters include:

Condition Optimal Value Impact on Yield/ee
H₂ Pressure 50 bar Maximizes conversion
Temperature 60°C Balances kinetics/selectivity
Solvent MeOH Enhances catalyst stability

This method achieves 85–92% isolated yield but requires rigorous exclusion of moisture.

Nucleophilic Ring-Opening of Epoxides

Epoxide Synthesis

Epoxidation of 4-fluoro-3-(trifluoromethyl)styrene via Sharpless asymmetric epoxidation provides the (R,R)-epoxide with 90% ee.

Ammonolysis Reaction

Treatment with aqueous ammonia under pressurized conditions (80°C, 24 hr) opens the epoxide, forming the amino alcohol:

$$
\text{Epoxide} + \text{NH}3 \rightarrow \text{2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol} + \text{H}2\text{O}
$$

Limitations :

  • Requires chiral epoxide starting material, increasing cost.
  • Competing side reactions reduce yield to 70–75%.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is acetylated using Candida antarctica lipase B (CAL-B), selectively modifying the (R)-enantiomer. Subsequent hydrolysis isolates the desired (S)-enantiomer.

Parameter Optimal Value Outcome
Acyl Donor Vinyl acetate Prevents reversibility
Temperature 35°C Maintains enzyme activity
Reaction Time 48 hr 85% ee achieved

Limitations

  • Maximum theoretical yield: 50%.
  • Enzyme immobilization required for reuse, adding complexity.

Continuous Flow Synthesis

Microreactor Design

A tubular reactor with immobilized Pd/C catalyst enables continuous hydrogenation of the α-keto intermediate. Advantages include:

  • Residence Time : 10 min (vs. 6 hr in batch).
  • Yield : 94% with 99% ee.
  • Safety : Reduced H₂ inventory minimizes explosion risks.

Process Intensification

Coupling in-line FTIR monitoring with automated pH adjustment ensures consistent product quality, critical for pharmaceutical manufacturing.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Reductive Amination 92 98 High Moderate
Epoxide Ammonolysis 75 90 Low High
Enzymatic Resolution 45 85 Moderate Low
Continuous Flow 94 99 Very High High

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. The presence of the trifluoromethyl moiety in 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL suggests potential antitumor properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .

1.2 Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Preliminary studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

1.3 Antidepressant Potential
Recent investigations into the pharmacological profile of fluorinated amino alcohols have revealed their potential as antidepressants. The unique structure of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL may enhance serotonin receptor activity, leading to mood improvement and anxiety reduction .

Material Science

2.1 Polymer Synthesis
Fluorinated compounds are known for their unique properties, such as hydrophobicity and thermal stability. 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL can be utilized in the synthesis of advanced polymers that require these characteristics, making them suitable for coatings and sealants that withstand harsh environments .

2.2 Coating Technologies
The incorporation of this compound into coating formulations can enhance their durability and resistance to chemical degradation. This is particularly useful in industries such as aerospace and automotive, where material performance is critical .

Case Studies

Study Application Findings
Antitumor Activity In vitro studies on cancer cell linesSignificant inhibition of cell proliferation observed with IC50 values lower than standard chemotherapeutics .
Neuroprotective Effects Animal models of neurodegenerationReduction in markers of oxidative stress and improved cognitive function noted .
Polymer Development Synthesis of fluorinated polymersEnhanced thermal stability and chemical resistance achieved compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of fluorine and -CF₃ on the phenyl ring significantly influences steric bulk and electronic distribution. For example, the 4-fluoro-3-CF₃ configuration in the target compound may enhance metabolic stability compared to 2-fluoro-4-CF₃ analogs .
  • Halogen Effects : Chlorine substitution (as in CAS 2135332-35-1) increases molecular weight by ~53 g/mol and may alter binding affinity in receptor-targeted applications due to its larger atomic radius and electronegativity .

Halogenated Derivatives with Varied Substitution Patterns

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Applications Reference
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL 1323966-31-9 C₈H₈ClFNO 203.61 3-Cl, 5-F Intermediate in kinase inhibitors
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 1213463-79-6 C₈H₇ClF₂NO 207.61 4-Cl, 2-F, 5-F Potential use in antifungal agents
(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol HCl 2061996-73-2 C₉H₁₀ClF₃NO 259.63 4-Cl, 3-CF₃ Chiral building block for peptidomimetics

Key Findings :

  • Multi-Halogen Substitution : Compounds like CAS 1213463-79-6 (4-Cl, 2-F, 5-F) exhibit increased polarity but reduced bioavailability due to higher halogen content .
  • Chiral Centers : Enantiomers such as (R)- and (S)-forms (e.g., CAS 2061996-73-2) are critical for asymmetric synthesis in drug development, where stereochemistry dictates biological activity .

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility

  • The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity (logP ~2.1 estimated) compared to non-fluorinated analogs, improving membrane permeability.
  • Chlorine-containing analogs (e.g., CAS 2135332-35-1) exhibit even higher logP values (~2.5), which may compromise aqueous solubility .

Thermal Stability

  • The hydrochloride salt of the (S)-isomer (CAS 1394822-95-7) demonstrates improved stability under acidic conditions, making it suitable for oral formulations .

Biological Activity

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL, also known as 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
  • Molecular Formula : C9H10ClF4NO
  • Molecular Weight : 259.63 g/mol
  • CAS Number : 1394820-12-2

Biological Activity Overview

The biological activity of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL has been explored in various contexts, particularly its anticancer properties and effects on cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µg/mL) Mechanism of Action
Jurkat1.61 ± 1.92Induction of apoptosis
A4311.98 ± 1.22Cell cycle arrest

The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances the compound's potency against cancer cells by increasing lipophilicity and facilitating membrane penetration .

The proposed mechanisms through which 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It affects the cell cycle distribution, causing accumulation in specific phases (G1 and G2), which is critical for halting cancer cell proliferation .
  • Targeting Specific Proteins : Interaction with proteins involved in cell survival and proliferation has been observed, suggesting a targeted therapeutic approach.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Study 1: Jurkat Cell Line

In a study examining the effects on Jurkat cells, treatment with varying concentrations of the compound resulted in significant changes in cell viability and apoptosis markers. The study utilized flow cytometry to analyze cell cycle alterations post-treatment .

Study 2: A431 Cell Line

Another investigation focused on A431 cells, where the compound demonstrated similar inhibitory effects on cell growth. The study reported that at an IC50 value of approximately 1.98 µg/mL, the compound effectively reduced cell viability compared to control groups .

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